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Introduction

The cspD gene, a member of the cold shock protein A (cspA) family in Escherichia coli, plays a

crucial role in the bacterial stress response. Unlike other members of its family, cspD is not

induced by cold shock but is significantly upregulated during the stationary phase of growth

and in response to glucose starvation.[1] The CspD protein acts as an inhibitor of DNA

replication, and its overexpression can be toxic to cells.[2] Emerging research also suggests its

involvement in the formation of persister cells, which are dormant variants of regular cells that

are highly tolerant to antibiotics.[2]

Creating a cspD knockout mutant (ΔcspD) is a fundamental step in elucidating its precise

physiological functions. By comparing the phenotype of the knockout strain to the wild-type,

researchers can investigate its role in stationary phase survival, antibiotic tolerance, DNA

replication control, and other cellular processes. These studies are vital for understanding

bacterial persistence and may unveil novel targets for drug development.

This document provides detailed protocols for two widely-used and effective methods for

creating a cspD knockout mutant in bacteria like E. coli: Lambda Red Recombineering and

CRISPR/Cas9-mediated Gene Editing.

Methodologies for Gene Deletion
The generation of a targeted gene knockout in bacteria is primarily achieved through

homologous recombination. The two leading methods leverage different molecular machinery
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to achieve this with high efficiency.

Lambda Red Recombineering: This technique utilizes the recombination system of the

bacteriophage λ (Gam, Bet, and Exo proteins) to facilitate the efficient recombination of a

linear DNA fragment into the bacterial chromosome.[3][4] A selectable marker, typically an

antibiotic resistance gene, is amplified by PCR with flanking regions (homology arms) that

match the sequences upstream and downstream of the cspD gene. When this linear DNA is

introduced into cells expressing the Lambda Red proteins, the cell's recombination

machinery is hijacked to replace the native cspD gene with the antibiotic cassette.[3]

CRISPR/Cas9 System: The CRISPR/Cas9 system, adapted from a prokaryotic immune

system, offers a highly precise method for genome editing.[5] It employs a guide RNA

(sgRNA) to direct the Cas9 nuclease to a specific target sequence within the cspD gene,

where it creates a double-strand break (DSB).[6] In bacteria, this system is often coupled

with Lambda Red recombineering to provide a donor DNA template for repairing the break,

allowing for a seamless deletion or replacement of the cspD gene.[5][7] A key advantage of

this method is its high efficiency and the ability to create markerless deletions. Unedited cells

are eliminated because the persistent Cas9/sgRNA complex will repeatedly cleave the intact

target gene, leading to cell death.[8]

Comparison of Knockout Methodologies
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Feature
Lambda Red
Recombineering

CRISPR/Cas9 System

Primary Mechanism

Phage-mediated homologous

recombination of a linear DNA

cassette.[3]

sgRNA-guided Cas9 nuclease

creates a DSB, repaired via

homologous recombination

with a donor template.[6]

Key Components

λ-Red proteins (Exo, Bet,

Gam), linear DNA cassette

with homology arms.[3]

Cas9 nuclease, single-guide

RNA (sgRNA), optional donor

DNA template.[5][7]

Selection Method

Primarily antibiotic selection for

the integrated resistance

cassette.

Can be marker-based or

markerless. Unedited cells are

counter-selected by Cas9-

mediated cell death.[8]

Reported Efficiency

Variable, dependent on

homology arm length and

transformation efficiency.

High, with reported efficiencies

ranging from 65% to nearly

100%.[8]

"Scar" Sequence

Typically leaves an antibiotic

resistance gene ("scar") at the

locus, which may have polar

effects.

Can be engineered to be

completely "scarless" by using

a donor template without a

selectable marker.

Complexity

Relatively straightforward

protocol, well-established for

many bacterial species.[9]

Requires design and cloning of

sgRNA and potentially a donor

template, but plasmid systems

simplify the process.[7][10]

Experimental Workflows and Signaling
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Phase 1: Preparation

Phase 2: Recombination

Phase 3: Verification

1. Design Primers
(cspD homology arms + antibiotic cassette priming sites)

2. PCR Amplification
(Generate linear knockout cassette)

5. Electroporation
(Introduce linear DNA into cells)

3. Prepare Electrocompetent Cells
(Host with pKD46 plasmid)

4. Induce Lambda Red Genes
(Add L-arabinose)

6. Homologous Recombination
(cspD gene is replaced)

7. Selection
(Plate on selective antibiotic media)

8. Colony PCR
(Confirm cassette insertion)

9. Sanger Sequencing
(Verify correct replacement)

Verified ΔcspD Mutant

Click to download full resolution via product page

Caption: Workflow for cspD knockout using Lambda Red Recombineering.
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Phase 1: Design & Construction

Phase 2: Genome Editing

Phase 3: Verification

1. Design sgRNA
(Target unique sequence in cspD)

3. Construct Plasmids
(pCas9 and pTarget-sgRNA)

2. Design Donor DNA (Optional)
(Homology arms for precise deletion)

4. Co-transformation
(Introduce plasmids and donor DNA)

5. Cas9-mediated DSB
(Cas9 cuts cspD gene)

6. Homologous Repair
(cspD is deleted/replaced)

7. Counter-selection
(Unedited cells are killed by Cas9)

8. Plating & Colony Isolation

9. Colony PCR
(Screen for deletion)

10. Sanger Sequencing
(Confirm precise edit)

Verified ΔcspD Mutant

Click to download full resolution via product page

Caption: Workflow for cspD knockout using CRISPR/Cas9.
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Simplified CspD Transcriptional Regulation

cAMP Receptor Protein (CRP)

PcspD (cspD promoter)

 activates transcription

cAMP

 binds & activates

cspD gene

CspD Protein

 transcription &
 translation

DNA Replication

 inhibits

Click to download full resolution via product page

Caption: Simplified regulation of cspD expression and CspD protein function.

Protocols
Protocol 1: cspD Knockout via Lambda Red
Recombineering
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This protocol is adapted from the Datsenko-Wanner method and is suitable for E. coli and other

related bacteria.[3]

Materials:

Host E. coli strain (e.g., BW25113)

Helper plasmid pKD46 (temperature-sensitive, carries Lambda Red genes under arabinose-

inducible promoter)

Template plasmid for antibiotic resistance (e.g., pKD3 for chloramphenicol or pKD4 for

kanamycin)

Primers designed for cspD knockout (see table below)

L-arabinose solution (20% w/v)

SOC medium

LB agar plates with appropriate antibiotics (Ampicillin, Kanamycin/Chloramphenicol)

Electroporator and cuvettes (0.1 cm gap)

Primer Design: Primers consist of a 20 nt sequence to amplify the resistance cassette and a

40-50 nt homology arm corresponding to the regions immediately upstream and downstream of

the cspD gene.

Primer Name Sequence (5' to 3') Description

cspD_Fwd

[40-50 nt upstream of cspD

start codon] +

GTGTAGGCTGGAGCTGCTT

C

Forward primer with homology

to the region upstream of

cspD. The 3' end anneals to

the pKD4 template.

cspD_Rev

[40-50 nt downstream of cspD

stop codon] +

CATATGAATATCCTCCTTAG

Reverse primer with homology

to the region downstream of

cspD. The 3' end anneals to

the pKD4 template.
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Procedure:

Preparation of Competent Cells:

Transform the host E. coli strain with the pKD46 plasmid. Select colonies on LB +

Ampicillin plates at 30°C.

Inoculate a single colony into 5 mL of LB + Ampicillin and grow overnight at 30°C.

Inoculate 50 mL of LB + Ampicillin with the overnight culture to an OD₆₀₀ of ~0.1. Grow at

30°C with shaking.

When the OD₆₀₀ reaches 0.4-0.5, add L-arabinose to a final concentration of 0.2% to

induce the Lambda Red genes. Continue shaking at 30°C for 45-60 minutes.

Harvest cells by centrifugation at 4°C. Wash the cell pellet three times with ice-cold sterile

10% glycerol.

Resuspend the final pellet in a small volume (~100 µL) of 10% glycerol. These are your

electrocompetent cells. Keep on ice.

Knockout Cassette Amplification:

Amplify the kanamycin resistance cassette from pKD4 using the cspD_Fwd and

cspD_Rev primers.

Run the PCR product on an agarose gel to confirm the correct size (~1.6 kb for pKD4).

Purify the PCR product and digest the template plasmid DNA with DpnI to remove the

methylated parental plasmid.[11] Purify the linear DNA fragment again.

Electroporation and Selection:

Add 100-200 ng of the purified linear PCR product to 50 µL of the electrocompetent cells.

Transfer to a pre-chilled electroporation cuvette and apply an electric pulse.
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Immediately add 1 mL of SOC medium and recover the cells at 37°C for 1-2 hours with

gentle shaking.

Plate serial dilutions of the culture onto LB + Kanamycin plates. Incubate overnight at

37°C.

Verification of Mutants:

Select several colonies from the kanamycin plates. To confirm the loss of the pKD46

helper plasmid, streak onto LB plates with and without ampicillin and incubate at 37°C.

Colonies that are KanR and AmpS are putative mutants that have lost the plasmid.

Perform colony PCR on the putative mutants using primers that flank the cspD gene locus

(outside the homology arms used for recombination).

A successful knockout will yield a larger PCR product compared to the wild-type strain.

Confirm the correct insertion and absence of the cspD gene by Sanger sequencing the

PCR product.

Protocol 2: cspD Knockout via CRISPR/Cas9
This protocol uses a two-plasmid system combining CRISPR/Cas9 for targeted cleavage and

Lambda Red for recombination of a donor template.[7][12]

Materials:

Host E. coli strain

pCas9 plasmid (expresses Cas9 and inducible Lambda Red genes).

pTarget plasmid (for cloning the custom sgRNA).

Donor DNA template (optional, can be a linear fragment or on a plasmid).

Primers for sgRNA cloning and verification.

Appropriate antibiotics for plasmid selection.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b120835?utm_src=pdf-body
https://www.benchchem.com/product/b120835?utm_src=pdf-body
https://www.benchchem.com/product/b120835?utm_src=pdf-body
https://bio-protocol.org/en/bpdetail?id=2688&type=0
https://m.youtube.com/watch?v=SDqM29mxR-E
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Design and Construction:

sgRNA Design: Design a 20-bp sgRNA sequence targeting the 5' end of the cspD coding

region. Ensure the target is unique in the genome and is adjacent to a Protospacer

Adjacent Motif (PAM).[6][10]

Plasmid Construction: Synthesize and clone the designed sgRNA sequence into the

pTarget plasmid according to the manufacturer's protocol.

(Optional) Donor DNA: If creating a markerless deletion, design a donor DNA fragment of

~100-200 bp consisting of the regions immediately upstream and downstream of cspD
fused together.

Transformation and Editing:

Transform the host strain with the pCas9 plasmid and select at 30°C.

Prepare electrocompetent cells expressing the Lambda Red proteins from the pCas9

plasmid as described in Protocol 1 (by adding L-arabinose).

Co-transform the competent cells with the pTarget-cspD-sgRNA plasmid and the donor

DNA fragment (if used).[8]

Plate on LB agar with antibiotics selective for both plasmids. Incubate at 37°C. The

Cas9/sgRNA complex will cleave the cspD gene in non-recombinant cells, preventing their

growth.

Verification of Mutants:

Isolate colonies from the selection plates.

Verify the deletion of the cspD gene using colony PCR with flanking primers. The PCR

product from a successful mutant will be smaller than the wild-type.

Perform Sanger sequencing on the PCR product to confirm the precise, markerless

deletion of the cspD gene.
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Cure the plasmids from the final mutant strain if necessary (e.g., by growing at a non-

permissive temperature for temperature-sensitive origins of replication).[12]

Confirmation and Phenotypic Analysis
After generating the putative ΔcspD mutant, it is crucial to confirm the genetic modification and

analyze its functional consequences.

Confirmation Methods:

Genomic PCR: Use primers flanking the cspD locus to amplify the genomic region. A change

in the PCR product size (larger for cassette insertion, smaller for deletion) compared to the

wild-type is the first indication of a successful knockout.[9]

Sanger Sequencing: This is the gold standard for confirmation. Sequencing the PCR product

from the step above will reveal the exact genetic alteration at the target site, confirming the

deletion or insertion.[13]

Western Blot: If a specific antibody against the CspD protein is available, a Western blot can

confirm the absence of protein expression in the knockout strain, providing functional

validation of the knockout.[14]

Phenotypic Analysis: Based on the known and suspected functions of cspD, the following

analyses can be performed to characterize the mutant phenotype:

Growth Curve Analysis: Compare the growth of the ΔcspD mutant and the wild-type strain in

standard (e.g., LB) and minimal media. Pay close attention to the entry into and survival

during the stationary phase.[1]

Stress Response Assays: Challenge the mutant and wild-type strains with various stressors,

such as nutrient starvation (glucose limitation), osmotic stress, or exposure to DNA

damaging agents, and compare their survival rates.

Antibiotic Susceptibility Testing: Determine the minimum inhibitory concentration (MIC) for a

panel of antibiotics to assess if the lack of cspD affects antibiotic tolerance.
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Cell Morphology Analysis: Use microscopy to observe if the deletion of cspD results in any

changes to cell size, shape, or division.[15]

Competition Assays: Co-culture the mutant and wild-type strains to assess the fitness cost, if

any, of deleting the cspD gene under specific conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes: Creating a cspD Knockout Mutant
Strain]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b120835#creating-a-cspd-knockout-mutant-strain]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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